molecular formula C12H15ClN2S2 B034618 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine CAS No. 105340-38-3

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine

Cat. No.: B034618
CAS No.: 105340-38-3
M. Wt: 286.8 g/mol
InChI Key: RQXQSMMLRGUKQT-UHFFFAOYSA-N
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Description

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with N,N-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2S2/c1-8(7-15(2)3)16-12-14-10-6-9(13)4-5-11(10)17-12/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXQSMMLRGUKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)SC1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592210
Record name 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105340-38-3
Record name 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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